molecular formula C18H16N2O B13377252 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol CAS No. 1778-72-9

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol

Cat. No.: B13377252
CAS No.: 1778-72-9
M. Wt: 276.3 g/mol
InChI Key: CKLRNEUSRAHUFY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol is an azo-phenol derivative characterized by a phenol ring substituted with methyl groups at positions 3 and 5, and a 1-naphthyldiazenyl group at position 4. Azo compounds, such as this, are widely studied for their applications in dyes, sensors, and bioactive agents due to their extended conjugation and tunable electronic properties.

Properties

CAS No.

1778-72-9

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3,5-dimethyl-4-(naphthalen-1-yldiazenyl)phenol

InChI

InChI=1S/C18H16N2O/c1-12-10-15(21)11-13(2)18(12)20-19-17-9-5-7-14-6-3-4-8-16(14)17/h3-11,21H,1-2H3

InChI Key

CKLRNEUSRAHUFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=CC3=CC=CC=C32)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 1-naphthylamine to form the corresponding diazonium salt. This intermediate is then coupled with 3,5-dimethylphenol under alkaline conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol primarily involves its interaction with biological molecules through its azo and phenolic groups. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The phenolic group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents on Phenol Ring (Positions) Diazenyl/Azo Group Substituent Key Functional Groups
3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol 3-CH₃, 5-CH₃ 1-Naphthyl Phenol, Azo
3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol 3-CH₃, 5-CH₃ 4-Nitrophenyl Phenol, Azo, Nitro
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol 3-OCH₃, 5-OCH₃, 2-diazenyl 4-Methoxyphenyl Phenol, Azo, Methoxy
Methiocarb (3,5-Dimethyl-4-(methylthio)phenol methylcarbamate) 3-CH₃, 5-CH₃ Methylthio, Methylcarbamate Carbamate, Methylthio

Key Observations :

  • The naphthyl group in the target compound introduces greater steric hindrance and extended conjugation compared to phenyl or nitrophenyl groups in analogs .
  • Methoxy groups () improve solubility in polar solvents but reduce thermal stability compared to methyl groups .
  • Carbamate and methylthio groups in Methiocarb shift applications toward pesticidal activity, contrasting with the azo group’s role in dyes .

Physical-Chemical Properties

Table 2: Comparative Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Key Spectral Features (IR/NMR)
This compound ~298 (estimated) Not reported Low water solubility (hydrophobic naphthyl) Expected C=N stretch ~1600 cm⁻¹ (IR)
3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol ~314 Not reported Moderate in organic solvents Nitro symmetric/asymmetric stretches ~1350, 1520 cm⁻¹
3,5-Dimethoxy analog 316 Not reported High in polar solvents Methoxy C-O stretches ~1250 cm⁻¹
Methiocarb 225.3 119 Soluble in acetonitrile, hexane Carbamate C=O ~1680 cm⁻¹; S-CH₃ ~680 cm⁻¹

Key Observations :

  • The naphthyl group likely reduces solubility in polar solvents compared to smaller aryl substituents.
  • Nitro groups contribute to higher molecular weights and distinct IR signatures .
  • Methiocarb’s carbamate group confers crystallinity and a well-defined melting point .

Table 3: Bioactivity and Hazard Profiles

Compound Applications Toxicity/Activity Data
This compound Potential dye candidate No direct data; inferred low toxicity (similar azo dyes)
3,5-Dimethyl-4-nitrobenzyloxy phenol Antimicrobial (MIC ~11 µM) Comparable to ciprofloxacin against M. catarrhalis
Methiocarb Pesticide Extremely hazardous (acute toxicity, EPA-regulated)

Key Observations :

  • Antimicrobial activity in nitrobenzyloxy derivatives () suggests substituents like nitro groups enhance bioactivity .

Biological Activity

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol, a compound belonging to the class of azo dyes, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C17H16N2O
  • Molecular Weight : 268.32 g/mol
  • Functional Groups : Azo group (-N=N-), hydroxyl group (-OH), and naphthalene moiety.

1. Antioxidant Activity

Research indicates that azo compounds like this compound exhibit significant antioxidant properties. This activity is primarily attributed to the phenolic hydroxyl group, which can donate hydrogen atoms to free radicals.

  • Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation.
  • Data Table : Comparison of antioxidant activities of various phenolic compounds.
CompoundIC50 (µM)Reference
This compound25
Gallic Acid15
Quercetin20

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens.

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Shows antifungal activity against common strains such as Candida albicans.

Case Study :
In a study assessing the antimicrobial efficacy of various azo compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

3. Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Findings : The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Data Table : Cytotoxicity results in different cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa30Caspase activation
MCF-735Induction of oxidative stress

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and proteins. The presence of the naphthalene moiety enhances membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

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